molecular formula C15H20BrNO3 B1503890 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine CAS No. 1159825-42-9

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine

Cat. No. B1503890
CAS RN: 1159825-42-9
M. Wt: 342.23 g/mol
InChI Key: GEXSUGHVUQJIHP-UHFFFAOYSA-N
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Description

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine, also known as Boc-Pyr-Br, is a synthetic organic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry and molecular biology. It is a highly versatile, water-soluble compound with a unique combination of chemical, physical and biological properties, making it a promising candidate for various research and development projects. This article will discuss the synthesis method of Boc-Pyr-Br, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

  • Synthesis and Luminescent Properties : In a study, the synthesis of phenol-pyridyl boron complexes displayed bright blue luminescence in solution and the solid state. These compounds, including ones structurally related to 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine, have potential applications in electroluminescent (EL) devices (Zhang et al., 2006).

  • Enantioselective α-Arylation : Another study focused on the enantioselective Pd-catalyzed α-arylation of N-Boc pyrrolidine, which is a process relevant to compounds like this compound. This process is critical in the synthesis of complex organic compounds, highlighting its importance in pharmaceutical and synthetic chemistry (Barker et al., 2011).

  • Catalysis in Synthesis of N-Heterocycles : A study detailed the use of an iron(III) species with a redox-active ligand for the catalytic synthesis of saturated N-heterocycles. This type of catalysis, involving structures similar to this compound, is essential in the development of pharmaceuticals and other nitrogen-containing organic compounds (Bagh et al., 2017).

  • Luminescent Polymers : In the field of materials science, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to the structure of this compound, show strong fluorescence and are soluble in common organic solvents. These polymers are potential candidates for use in optoelectronic devices (Zhang & Tieke, 2008).

  • Antioxidant and Anticholinergic Activities : A study synthesized bromophenols, including derivatives of this compound, and evaluated their antioxidant and anticholinergic activities. Such compounds could be valuable in developing new therapeutic agents (Rezai et al., 2018).

properties

IUPAC Name

tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXSUGHVUQJIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679404
Record name tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159825-42-9
Record name 1,1-Dimethylethyl 3-(4-bromophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159825-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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